molecular formula C21H18O3 B599533 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid CAS No. 167627-35-2

4-(4-Benzyloxyphenyl)-3-methylbenzoic acid

Cat. No. B599533
M. Wt: 318.372
InChI Key: ASBXCSWWOJSHOV-UHFFFAOYSA-N
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Description

“4-(4-Benzyloxyphenyl)-3-methylbenzoic acid” is a para-substituted phenyl-acetic acid derivative . Its molecules exist in centrosymmetric dimeric forms linked by double hydrogen bonds between carboxyl groups .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a liquid crystal compound, 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB), was prepared and characterized . Another study reported the discovery and structural optimization of 4-(4-(benzyloxy)phenyl)-3,4-dihydropyrimidin-2 (1H)-ones as RORc inverse agonists .

Scientific Research Applications

1. Chemical Synthesis and Reactions

4-(4-Benzyloxyphenyl)-3-methylbenzoic acid and its derivatives play a significant role in the synthesis of various chemical compounds. For instance, the rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones via an isocyanate carboxamide intermediate involves reactions with m-chloroperbenzoic acid, leading to the formation of corresponding 3-aryl-2,4(1H,3H)-quinazolinediones (Azizian et al., 2000). Additionally, studies have shown that 4-methylbenzoic acid, a derivative, exhibits a planar structure and forms supramolecular assemblies through hydrogen bonding, indicating its utility in the formation of structured materials (Thanigaimani et al., 2013).

2. Material Sciences and Polymer Technology

In material sciences, benzoic acid and its substituted derivatives, including 4-methylbenzoic acid, have been used as dopants for polyaniline, a conducting polymer. These dopants influence the polymer's properties, such as its conductivity and thermal stability, opening doors for various applications in electronic devices and sensors (Amarnath & Palaniappan, 2005).

3. Pharmaceutical and Antimicrobial Studies

Compounds structurally related to 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid have shown potential in pharmaceutical research. For instance, derivatives of benzoic acid have been isolated from natural sources and demonstrated activity against Mycobacterium tuberculosis, indicating potential therapeutic applications (Deng et al., 2013).

4. Environmental and Analytical Applications

The study and analysis of environmental samples often involve compounds like 4-methylbenzoic acid. For example, analytical methods have been developed to measure the concentrations of environmental phenols like methylparaben, a derivative of p-hydroxybenzoic acid, in human milk, demonstrating the compound's relevance in environmental health and safety assessments (Ye et al., 2008).

properties

IUPAC Name

3-methyl-4-(4-phenylmethoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O3/c1-15-13-18(21(22)23)9-12-20(15)17-7-10-19(11-8-17)24-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBXCSWWOJSHOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692244
Record name 4'-(Benzyloxy)-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Benzyloxyphenyl)-3-methylbenzoic acid

CAS RN

167627-35-2
Record name 4'-(Benzyloxy)-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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